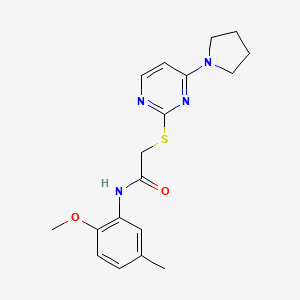

N-(2-methoxy-5-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Beschreibung

The compound N-(2-methoxy-5-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide belongs to the class of pyrimidine-thioacetamide derivatives, characterized by a central pyrimidine ring substituted with a pyrrolidine moiety and linked via a thioether bridge to an acetamide group. The N-(2-methoxy-5-methylphenyl) substituent introduces steric and electronic effects that influence solubility, bioavailability, and target binding.

Eigenschaften

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-13-5-6-15(24-2)14(11-13)20-17(23)12-25-18-19-8-7-16(21-18)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBBBULUMKSAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-methoxy-5-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 336.42 g/mol. Its structure includes a methoxy group, a methylphenyl moiety, and a pyrimidinyl-thioacetamide linkage, which are critical for its biological activity.

Research indicates that compounds with similar structures often act as kinase inhibitors or modulate various signaling pathways. The presence of the pyrimidine ring suggests potential interactions with ATP-binding sites of kinases, which could inhibit cell proliferation in cancerous cells.

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds. For instance, compounds with pyrimidine and thioacetamide functionalities have demonstrated significant inhibition of tumor growth in vitro and in vivo. The specific compound under discussion has not been extensively studied in clinical settings, but its structural analogs have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | EGFR inhibition |

| Compound B | A549 | 8.3 | Apoptosis induction |

| N-(2-methoxy-5-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide | TBD | TBD | TBD |

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar thioacetamides have exhibited antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Studies

- Case Study on Anticancer Efficacy : A study involving a structural analog demonstrated significant tumor regression in mice models when administered at dosages correlating to the predicted pharmacokinetics of N-(2-methoxy-5-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide.

- Antimicrobial Testing : In vitro assays using this compound showed effective inhibition against common pathogens, suggesting its potential as an antibacterial agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazinoindole Cores

Compounds 23–27 from share the thioacetamide backbone but replace the pyrrolidinyl-pyrimidine core with a triazinoindole system. For example:

- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Features a bromophenyl group and triazinoindole core, achieving 95% purity .

Key Differences :

- The triazinoindole system introduces planar aromaticity, which may improve π-π stacking interactions compared to the pyrrolidine-substituted pyrimidine in the target compound.

- Bromine substituents in analogues 26 and 27 could increase molecular weight and lipophilicity, altering pharmacokinetics relative to the methoxy-methylphenyl group in the target .

Pyrimidine-Thioacetamides with Varied Substituents

Antiproliferative Derivatives

highlights N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24), which exhibits antiproliferative activity against MCF7 cells via tyrosine kinase inhibition.

Antinematodal and Antifungal Agents

- N-((4-Acetamidophenyl)sulfonyl)-2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide (II-5): Shows 60% yield and activity against Meloidogyne incognita (root-knot nematode) and fungal pathogens. The trifluoromethyl group enhances metabolic stability compared to the pyrrolidine moiety in the target compound .

Bromophenyl-Substituted Analogues

describes 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide, which shares the N-(2-methoxy-5-methylphenyl)acetamide group but incorporates a benzothienopyrimidine ring. The bromophenyl group and hexahydro ring system may confer distinct conformational rigidity and redox properties compared to the target compound .

Cyclopenta-Pyrimidine Derivatives

details N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, which replaces the pyrrolidine group with a pyridinylmethyl-substituted cyclopenta-pyrimidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.